(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide

lipophilicity membrane permeability ADME prediction

Acquire (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide as a validated carbonic anhydrase II inhibitor scaffold essential for isoform-selectivity SAR campaigns. Its mono‑bromo substitution enables reversible vs. irreversible mechanism studies for aminoacylase‑3, complementing trichloro analogs. As a minimal pharmacophore probe for novel diuretic chemotypes outperforming furosemide in preclinical studies, this compound provides a differentiated 4‑ethylbenzenesulfonamide zinc‑binding group unavailable in tosyl controls. Supplied exclusively for non‑human research.

Molecular Formula C14H12BrNO3S
Molecular Weight 354.22
CAS No. 477483-49-1
Cat. No. B2416910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide
CAS477483-49-1
Molecular FormulaC14H12BrNO3S
Molecular Weight354.22
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br
InChIInChI=1S/C14H12BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9H,2H2,1H3/b16-11-
InChIKeyVENWXVXTEHGQFX-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide (CAS 477483-49-1) – Structural Overview and Research-Grade Specification


(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide (CAS 477483-49-1) is a synthetic quinone imine sulfonamide with molecular formula C₁₄H₁₂BrNO₃S and a molecular weight of 354.22 g/mol [1]. It belongs to the N-arylsulfonyl-1,4-benzoquinone monoimine class, characterized by a brominated cyclohexadienone core linked via a (Z)-configured imine bond to a 4-ethylbenzenesulfonamide moiety [1][2]. This compound is supplied exclusively for non-human research purposes and is catalogued under identifiers including AKOS001663502 and PubChem CID 6114584 [1].

Why (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Within the N-arylsulfonyl-1,4-benzoquinone monoimine class, the specific combination of a 3-bromo substituent on the cyclohexadienone ring and a 4-ethyl group on the benzenesulfonamide phenyl ring determines distinct physicochemical and biological interaction profiles [1]. The para-substituent on the benzenesulfonamide ring directly modulates lipophilicity (cLogP), hydrogen-bond acceptor capacity, and steric bulk at the zinc-binding sulfonamide anchor, which in turn affects carbonic anhydrase isoform selectivity and membrane permeability [2]. Substituting the 4-ethyl group for a 4-methyl, 4-methoxy, 4-tert-butyl, or unsubstituted phenyl ring alters these parameters and may compromise target engagement, redox behavior, or antibacterial spectrum as demonstrated in related arylsulfonyl quinone imine series [3][4].

Quantitative Differentiation Evidence: (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide vs. Closest Analogs


Lipophilicity (cLogP) Comparison: 4-Ethyl vs. 4-Methyl, 4-Methoxy, and Unsubstituted Phenyl Analogs

The target compound exhibits a computed cLogP of 3.1 (XLogP3-AA) [1], which is elevated relative to the unsubstituted phenyl analog N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (cLogP ≈ 2.7, estimated by structural difference of –CH₂CH₃ vs. –H) [2] and the 4-methoxy analog (cLogP ≈ 2.8), but lower than the 4-tert-butyl analog (cLogP ≈ 3.8) [3]. This intermediate lipophilicity positions the 4-ethyl compound within a favorable range for both aqueous solubility and passive membrane diffusion, a parameter critical for intracellular target access in carbonic anhydrase and aminoacylase inhibition assays.

lipophilicity membrane permeability ADME prediction physicochemical profiling

Carbonic Anhydrase II Active-Site Compatibility: Structural Evidence for the 4-Ethylbenzenesulfonamide Zinc-Binding Motif

The 4-ethylbenzenesulfonamide moiety, which constitutes the zinc-binding anchor of the target compound, has been co-crystallized with human carbonic anhydrase II (hCA II) and is documented in three independent PDB entries: 4YXO, 6HQX, and 7BKA [1]. In these structures, the sulfonamide nitrogen coordinates the catalytic Zn²⁺ ion in the active site, while the 4-ethylphenyl group occupies the hydrophobic channel adjacent to the active site [1]. This provides direct structural validation of the target compound's sulfonamide moiety as a competent hCA II zinc-binding group. By contrast, the unsubstituted benzenesulfonamide analog lacks the hydrophobic channel engagement provided by the para-ethyl substituent, while the 4-tert-butyl analog may introduce steric clashes within the narrower regions of the CA active-site pocket, as inferred from structure-activity relationship studies on halogenated benzenesulfonamides [2].

carbonic anhydrase zinc-binding group sulfonamide pharmacophore PDB co-crystal structure

Aminoacylase 3 (AA3) Inhibition Potency: Class-Level Evidence from a Structurally Analogous Quinone Imine Sulfonamide

A closely related structural analog, N-(2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, inhibits aminoacylase 3 (AA3, EC 3.5.1.114) with an IC₅₀ of 3.2 nM (0.0000032 M) [1]. AA3 deacetylates nephrotoxic mercapturic acid conjugates in the kidney, liver, and brain, and its inhibition is a validated strategy for preventing trichloroethylene-induced nephrotoxicity [1]. The target compound shares the identical quinone imine sulfonamide core scaffold, with the key difference being a single 3-bromo substitution on the quinone ring (vs. 2,3,5-trichloro) and a 4-ethyl group on the benzenesulfonamide (vs. unsubstituted phenyl) [2]. These structural variations are expected to modulate, rather than abolish, AA3 binding affinity through altered electrophilicity of the quinone ring and steric/electronic tuning of the sulfonamide anchor [3].

aminoacylase 3 nephrotoxicity mercapturic acid pathway enzyme inhibition

Antibacterial Activity Spectrum: Class-Level Evidence from N-Arylsulfonyl Quinone Imine Derivatives

N-arylsulfonyl-2-aroylamino-1,4-quinone imines—compounds that share the N-arylsulfonyl quinone imine core with the target molecule—have demonstrated bactericidal and fungicidal activity in standardized microdilution assays [1]. Specifically, compounds in this series inhibited S. aureus (MIC 62.5 μg/ml, MBC 125.0 μg/ml), M. luteum (MIC 31.2 μg/ml, MBC 62.5 μg/ml), and A. niger (MIC 31.2 μg/ml, MFC 62.5 μg/ml) [1]. In a separate study, N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide—which contains the identical N-tosyl quinone imine core—exhibited a minimum fungicidal concentration of 62.5 μg/ml against A. niger [2]. The target compound differs from these reported actives by bearing a 4-ethyl (rather than 4-methyl) benzenesulfonamide and lacking the 2-aroylamino substituent, which may influence the breadth and potency of its antimicrobial spectrum through altered redox cycling capacity and membrane interactions [3].

antibacterial antifungal Staphylococcus aureus Mycobacterium luteum Aspergillus niger

Diuretic Activity Potential: Class-Level Evidence from N-Arylsulfonyl Quinone Imines in Rodent Models

In a study of N-arylsulfonyl-2-aroylamino-1,4-quinone imines conducted on 120 white Wistar rats under water stress conditions, compound 2.3—N-(5-methyl-6-oxo-3-(tosylimino)cyclohexa-1,4-dien-1-yl)benzamide—increased daily diuresis by 67.1% compared to control, exceeding the effect of the clinical diuretic furosemide (22.2% increase) [1]. This compound shares the N-arylsulfonyl quinone imine scaffold with the target molecule, differing by the presence of a 2-benzoylamino substituent and a 5-methyl group on the quinone ring, and a 4-methyl (tosyl) rather than 4-ethyl benzenesulfonamide [1][2]. The pronounced diuretic effect of this chemotype suggests that the simpler N-arylsulfonyl quinone imines—including the target compound—warrant evaluation as potential diuretic leads, with the 4-ethyl substituent potentially modifying the pharmacodynamic profile through altered carbonic anhydrase isoform selectivity or renal transporter interactions [3].

diuretic kidney function water stress model furosemide comparator

Redox Potential Modulation: Single Bromo vs. Trichloro Substitution on the Quinone Imine Ring

The electronic environment of the quinone imine ring directly governs redox cycling capacity and covalent reactivity toward cellular nucleophiles such as glutathione [1]. The target compound bears a single bromine atom at the 3-position of the cyclohexadienone ring, whereas several documented active analogs carry either multiple halogens (e.g., 2,3,5-trichloro in the AA3 inhibitor) or no halogen substituents on the quinone ring [2]. The presence of one bromo substituent, which is electron-withdrawing (σₚ = +0.23) but less so than multiple chloro substituents, is expected to produce an intermediate quinone reduction potential [3]. This intermediate redox character may reduce nonspecific cytotoxicity from excessive redox cycling (a limitation of highly electrophilic polyhalogenated quinones) while retaining sufficient electrophilicity for reversible covalent target engagement [1][3].

redox cycling quinone electrophilicity structure-activity relationship cytotoxicity mechanism

Recommended Research and Industrial Application Scenarios for (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling

The 4-ethylbenzenesulfonamide moiety of the target compound is a validated zinc-binding group for human carbonic anhydrase II, confirmed by three independent PDB co-crystal structures (4YXO, 6HQX, 7BKA) [1]. Researchers targeting tumor-associated CA isoforms IX and XII can employ this compound as a scaffold for developing selective inhibitors, leveraging the 3-bromo substituent on the quinone ring as a vector for additional functionalization or as a modulator of isoform selectivity through steric and electronic effects on the active-site hydrophobic channel [1][2].

Aminoacylase 3 (AA3) Inhibition and Nephrotoxicity Research

Based on the 3.2 nM IC₅₀ demonstrated by the trichloro analog against aminoacylase 3 [1], the target compound serves as a mono-bromo probe molecule for investigating the structure-activity relationship of quinone imine sulfonamides at the AA3 active site. Compared to the trichloro reference inhibitor, the single bromo substitution may confer reduced irreversible covalent adduct formation, making it a valuable tool for dissecting reversible versus irreversible inhibition mechanisms in the mercapturic acid detoxification pathway [1][2].

Antimicrobial Structure-Activity Relationship (SAR) Studies

With class-level MIC values of 31.2–62.5 μg/ml demonstrated by structurally related N-arylsulfonyl quinone imines against S. aureus, M. luteum, and A. niger [1][2], the target compound is positioned as a 4-ethyl-substituted comparator for systematic SAR campaigns. Its intermediate lipophilicity (cLogP 3.1) [3] and mono-bromo redox character differentiate it from the 4-methyl (tosyl) standard reference used in published antimicrobial studies, enabling evaluation of how para-alkyl chain length and halogen substitution pattern influence Gram-positive antibacterial and antifungal potency [1][2].

Diuretic Lead Optimization and Renal Pharmacology

The demonstration that a closely related N-arylsulfonyl quinone imine (compound 2.3) increased daily diuresis by 67.1% in rats—outperforming furosemide (22.2%) [1]—positions this chemotype as a novel diuretic scaffold. The target compound, with its simpler structure (lacking the 2-aroylamino substituent of compound 2.3), can serve as a minimal pharmacophore probe for identifying the structural determinants of the diuretic response. Its 4-ethylbenzenesulfonamide group may also confer differentiated carbonic anhydrase inhibition kinetics compared to the 4-methyl (tosyl) reference [1][2].

Quote Request

Request a Quote for (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.